2-Oxotetradecanoic acid

Description

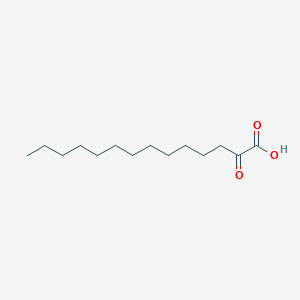

Structure

3D Structure

Properties

IUPAC Name |

2-oxotetradecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h2-12H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAQCEOTTMFHDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415615 | |

| Record name | 2-oxotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25575-65-9 | |

| Record name | 2-oxotetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Enigmatic Role of 2-Oxotetradecanoic Acid: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

2-Oxotetradecanoic acid, an alpha-keto derivative of myristic acid, remains a molecule of significant interest within the scientific community. While its structural analogue, 3-oxotetradecanoic acid, is a well-characterized intermediate in fatty acid biosynthesis, the precise biological functions of the 2-oxo isomer are not as extensively documented. This technical guide synthesizes the current understanding and potential roles of this compound and the broader class of 2-oxo fatty acids, providing a foundational resource for future research and therapeutic exploration.

Core Concepts: The World of Alpha-Keto Fatty Acids

Alpha-keto acids, or 2-oxo acids, are characterized by a ketone group adjacent to the carboxylic acid. This structural feature imparts unique chemical reactivity and metabolic potential. In biological systems, 2-oxo acids are key metabolic intermediates, often serving as precursors or degradation products in amino acid and fatty acid metabolism.

Potential Biological Functions of 2-Oxo Fatty Acids

While specific data for this compound is limited, the broader family of 2-oxo fatty acids is implicated in several biological processes:

-

Metabolic Regulation: 2-Oxo acids can influence major metabolic pathways. For instance, the enzymatic degradation and synthesis of 2-oxo acids are crucial in microorganisms for carbon metabolism.

-

Signaling Molecules: Some fatty acid derivatives act as signaling molecules in various cellular processes. Research on other modified fatty acids, such as hydroxylated and nitrated fatty acids, has revealed their roles in inflammation, cell proliferation, and apoptosis. It is plausible that 2-oxo fatty acids also possess signaling capabilities.

-

Interaction with Cellular Membranes: Fatty acids are integral components of cellular membranes. Modifications to their structure, such as the introduction of a ketone group, could alter membrane fluidity, permeability, and the function of membrane-bound proteins.

Metabolic Pathways: A Conceptual Framework

The synthesis and degradation of this compound are likely to be enzymatic processes. Below is a conceptual workflow illustrating the potential metabolic fate of this molecule.

Caption: Conceptual metabolic pathways for this compound.

Experimental Protocols for Future Discovery

To elucidate the specific biological functions of this compound, a multi-pronged experimental approach is necessary. The following are suggested methodologies:

Table 1: Proposed Experimental Protocols

| Objective | Experimental Approach | Key Methodologies | Expected Outcome |

| Metabolic Profiling | Untargeted and targeted metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of this compound and related metabolites in various biological samples. |

| Enzyme Identification | In vitro enzyme assays, protein purification, and identification | Spectrophotometric assays, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry-based proteomics | Identification of enzymes responsible for the synthesis and degradation of this compound. |

| Cellular Function Analysis | Cell-based assays | Cell viability assays (e.g., MTT), apoptosis assays (e.g., Annexin V), gene expression analysis (e.g., qPCR, RNA-seq) | Determination of the effects of this compound on cellular processes such as proliferation, death, and differentiation. |

| Signaling Pathway Elucidation | Phosphoproteomics, Western Blotting, Kinase activity assays | Mass Spectrometry, Immunoblotting, In vitro kinase assays | Identification of signaling pathways modulated by this compound. |

Experimental Workflow for Functional Analysis

The following diagram outlines a logical workflow for investigating the biological role of this compound.

Caption: A proposed experimental workflow for functional discovery.

Conclusion and Future Directions

The biological function of this compound represents a compelling area for future research. While direct evidence remains scarce, its structural properties and the known roles of related alpha-keto acids suggest its potential involvement in key metabolic and signaling pathways. The experimental frameworks proposed in this guide offer a roadmap for researchers to systematically unravel the mysteries of this intriguing molecule. Such investigations will not only enhance our fundamental understanding of cellular metabolism but may also pave the way for novel therapeutic interventions in metabolic and signaling-related disorders.

The Endogenous Role of 2-Oxotetradecanoic Acid in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and hypothetical role of 2-oxotetradecanoic acid (also known as α-keto-myristic acid) in endogenous metabolism. While direct experimental evidence for this specific α-keto fatty acid is limited, its metabolic pathway can be inferred from the well-established process of peroxisomal α-oxidation. This document outlines the probable synthesis and degradation pathways, the key enzymes likely involved, and potential (though currently unproven) roles in cellular signaling. Furthermore, it details the experimental protocols required for the definitive identification and quantification of this compound in biological samples, and presents hypothetical quantitative data based on related metabolites. This guide serves as a foundational resource for researchers aiming to investigate the function of this and other medium-chain α-keto fatty acids.

Introduction

Alpha-keto acids (or 2-oxoacids) are critical intermediates at the intersection of major metabolic pathways, including amino acid catabolism, the citric acid cycle, and fatty acid metabolism. While the roles of short-chain α-keto acids like pyruvate and α-ketoglutarate are well-characterized, the endogenous functions of longer-chain α-keto fatty acids are less understood. This compound, a 14-carbon α-keto fatty acid, is a putative intermediate in the peroxisomal α-oxidation of myristic acid (C14:0). This pathway is essential for the metabolism of certain fatty acids that cannot be directly processed by the more common β-oxidation pathway. Deficiencies in α-oxidation are linked to severe metabolic disorders such as Refsum disease and Zellweger syndrome, highlighting the importance of this metabolic route.[1][2][3] This guide will synthesize the available information to build a robust hypothetical framework for the metabolic role of this compound.

Hypothetical Metabolic Pathway of this compound

The metabolism of this compound is most likely integrated within the peroxisomal α-oxidation pathway.[4][5] This pathway facilitates the removal of a single carbon atom from the carboxyl end of a fatty acid.

Synthesis of this compound

The formation of this compound is proposed to occur through the following steps, starting from myristic acid:

-

Activation: Myristic acid is activated to its coenzyme A (CoA) ester, myristoyl-CoA, by an acyl-CoA synthetase located on the peroxisomal membrane.

-

α-Hydroxylation: Myristoyl-CoA is hydroxylated at the α-carbon (C2) position by a hydroxylase, likely an enzyme with similar function to phytanoyl-CoA 2-hydroxylase (PHYH). This reaction forms 2-hydroxy-tetradecanoyl-CoA.[5]

-

Dehydrogenation: The 2-hydroxy-tetradecanoyl-CoA is then oxidized by a dehydrogenase to form 2-oxotetradecanoyl-CoA. The specific enzyme for this step with a C14 substrate has not been definitively identified.

-

Thioesterase Activity: It is plausible that 2-oxotetradecanoyl-CoA can be hydrolyzed by a thioesterase to release free this compound.

Degradation of this compound

Once formed, this compound is likely further metabolized through decarboxylation:

-

Cleavage: 2-Oxotetradecanoyl-CoA is cleaved by 2-hydroxyacyl-CoA lyase 1 (HACL1) or a similar lyase. This reaction requires thiamine pyrophosphate (TPP) as a cofactor and results in the formation of tridecanal (a C13 aldehyde) and formyl-CoA.[4]

-

Oxidation: Tridecanal is then oxidized by an aldehyde dehydrogenase to yield tridecanoic acid (a C13 fatty acid).

-

Further Metabolism: Tridecanoic acid can then be activated to tridecanoyl-CoA and subsequently undergo β-oxidation. Formyl-CoA is broken down to formate and ultimately to carbon dioxide.[4]

Quantitative Data

Direct quantitative data for endogenous this compound are not currently available in the literature. However, based on the concentrations of other fatty acids and related α-keto acids in human plasma, we can propose a hypothetical range. These values should be considered as targets for future experimental validation.

| Metabolite | Matrix | Hypothetical Concentration Range (μM) | Reference Metabolite(s) and Concentration(s) |

| This compound | Human Plasma | 0.1 - 2.0 | Myristic Acid (C14:0): ~20-80 μMα-Ketoisocaproic acid: ~12.4 μM[6] |

| Myristic Acid (C14:0) | Human Plasma | 20 - 80 | Known physiological range. |

| Tridecanoic Acid (C13:0) | Human Plasma | 0.5 - 5.0 | Lower than even-chain fatty acids. |

Experimental Protocols

The definitive identification and quantification of this compound in biological samples require sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for such analyses.[7][8]

Sample Preparation and Derivatization

Due to the reactive nature of α-keto acids, derivatization is essential for their stable analysis.[1]

-

Sample Collection: Collect biological samples (e.g., plasma, tissue homogenates) and immediately quench metabolic activity, typically by snap-freezing in liquid nitrogen and storing at -80°C.

-

Protein Precipitation: Thaw samples on ice and add a cold organic solvent (e.g., acetonitrile or methanol containing an internal standard) to precipitate proteins.

-

Extraction: Centrifuge to pellet the precipitated proteins and collect the supernatant containing the metabolites.

-

Derivatization: The keto group of this compound must be derivatized. A common and effective method is oximation using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

-

Dry the supernatant under a stream of nitrogen.

-

Reconstitute in a suitable buffer and add PFBHA.

-

Incubate to allow the derivatization reaction to complete.

-

-

Final Extraction: Perform a liquid-liquid extraction (e.g., with ethyl acetate) to isolate the derivatized keto acids.

-

Analysis: Dry the final extract and reconstitute in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis

-

Chromatography: Use a reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to ensure good peak shape.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode with electrospray ionization (ESI).

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M-H]⁻ of the derivatized this compound, and the product ion will be a characteristic fragment generated by collision-induced dissociation.

Potential Signaling Roles

While there is no direct evidence for a signaling role of this compound, other α-keto acids are known to act as signaling molecules. For instance, α-ketoglutarate is a key regulator of various cellular processes, including nitrogen balance and as a cofactor for dioxygenases.[9] It is conceivable that this compound or other long-chain α-keto fatty acids could have roles in:

-

Modulating Enzyme Activity: Acting as allosteric regulators of enzymes involved in lipid metabolism.

-

Receptor Ligands: Potentially interacting with nuclear receptors that sense fatty acid levels.

-

Inter-organelle Communication: Its formation in peroxisomes and potential transport to other organelles could represent a form of metabolic crosstalk.

Further research is required to explore these possibilities.

Conclusion

This compound is a plausible, yet currently unproven, endogenous metabolite in the peroxisomal α-oxidation of myristic acid. This technical guide provides a robust hypothetical framework for its metabolism, along with the necessary experimental strategies for its definitive identification and quantification. Elucidating the precise role of this compound and other long-chain α-keto fatty acids will provide a more complete understanding of fatty acid metabolism and may reveal novel therapeutic targets for metabolic disorders. The methodologies and conceptual frameworks presented here are intended to catalyze further research in this underexplored area of metabolism.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. youtube.com [youtube.com]

- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Blood and tissue branched-chain amino and alpha-keto acid concentrations: effect of diet, starvation, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

2-Oxotetradecanoic Acid: A Potential Endogenous Signaling Molecule in Cellular Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Long-chain fatty acids and their derivatives are increasingly recognized as crucial signaling molecules that regulate a myriad of cellular processes, from metabolic homeostasis to inflammation and cellular proliferation. While the signaling roles of saturated, unsaturated, and hydroxylated fatty acids have been extensively studied, the biological functions of their alpha-keto derivatives remain largely unexplored. This technical guide focuses on 2-oxotetradecanoic acid, a 14-carbon alpha-keto acid, as a potential, yet uncharacterized, signaling molecule. Drawing parallels with structurally similar lipids, we hypothesize that this compound may act as an endogenous ligand for G-protein coupled receptors (GPCRs) and nuclear receptors. This document provides a comprehensive overview of the theoretical framework for this hypothesis, detailed experimental protocols to investigate its signaling properties, and a summary of relevant quantitative data from related fatty acid signaling systems to serve as a comparative benchmark. Furthermore, we present visual workflows and signaling pathway diagrams to facilitate the design and execution of research in this nascent area.

Introduction: The Emerging Role of Alpha-Keto Acids in Cell Signaling

Alpha-keto acids are metabolites that occupy central positions in cellular metabolism, most notably as intermediates in the citric acid cycle and amino acid metabolism.[1][2] While the metabolic roles of short-chain alpha-keto acids like pyruvate and alpha-ketoglutarate are well-established, the signaling functions of long-chain alpha-keto acids are poorly understood. This compound, a derivative of myristic acid, is a prime candidate for investigation as a signaling molecule due to the known signaling activities of other 14-carbon fatty acids.

Biosynthesis and Degradation: Potential for Regulation

The endogenous production of this compound could potentially occur through the alpha-oxidation of tetradecanoic acid (myristic acid).[3] This metabolic pathway, primarily occurring in peroxisomes, involves the removal of one carbon atom from the carboxyl end of a fatty acid and is crucial for the metabolism of branched-chain fatty acids.[4] The enzymatic machinery for alpha-oxidation could provide a regulated source of this compound, allowing its cellular concentration to be dynamically controlled in response to physiological stimuli, a hallmark of signaling molecules.

The degradation of this compound would likely proceed through the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex, which catalyzes the oxidative decarboxylation of alpha-keto acids, feeding the resulting acyl-CoA into beta-oxidation.[5] The activity of the BCKDH complex is tightly regulated, suggesting another point of control for the cellular levels of this compound.[6]

Hypothetical Signaling Pathways for this compound

Based on the known signaling activities of medium and long-chain fatty acids, we propose two primary hypothetical signaling pathways for this compound: activation of G-protein coupled receptors and modulation of nuclear receptor activity.

G-Protein Coupled Receptor (GPCR) Activation

Several GPCRs have been identified as receptors for fatty acids. A prominent example is GPR84, which is activated by medium-chain fatty acids (MCFAs).[7][8] Given that this compound possesses a 14-carbon backbone, it is plausible that it could act as a ligand for GPCRs that recognize long-chain fatty acids.

Nuclear Receptor Modulation

Long-chain fatty acids and their derivatives are well-established ligands for peroxisome proliferator-activated receptors (PPARs), a class of nuclear receptors that regulate gene expression related to lipid metabolism and inflammation.[9] It is conceivable that this compound could bind to and modulate the activity of PPARs, such as PPARα, thereby influencing the transcription of target genes.

Quantitative Data from Related Systems

To provide a framework for experimental design, the following tables summarize quantitative data for the activation of GPR84 and PPARα by known fatty acid ligands.

Table 1: GPR84 Activation by Medium-Chain Fatty Acids

| Ligand | EC50 (µM) | Assay System | Reference |

| Capric Acid (C10:0) | 4.4 ± 1.3 | Calcium imaging in GPR84-HEK293 cells | [1] |

| Lauric Acid (C12:0) | 27.4 ± 1.1 | Calcium imaging in GPR84-HEK293 cells | [1] |

| Undecanoic Acid (C11:0) | - | Strong activation observed | [7] |

Table 2: PPARα Activation by Fatty Acids

| Ligand | EC50 (µM) | Assay System | Reference |

| Oleic Acid (C18:1) | 50 | Reporter gene assay in COS-1 cells | [9] |

| Linoleic Acid (C18:2) | 50 | Reporter gene assay in COS-1 cells | [9] |

| Arachidonic Acid (C20:4) | 5 | Reporter gene assay in COS-1 cells | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments to elucidate the signaling properties of this compound.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through the oxidation of 2-hydroxytetradecanoic acid.[10]

-

Materials: 2-hydroxytetradecanoic acid, oxidizing agent (e.g., pyridinium chlorochromate), appropriate solvent (e.g., dichloromethane), purification system (e.g., silica gel chromatography).

-

Procedure:

-

Dissolve 2-hydroxytetradecanoic acid in the chosen solvent.

-

Add the oxidizing agent portion-wise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction and extract the product.

-

Purify the crude product using silica gel column chromatography.

-

Confirm the structure and purity of the final product by NMR and mass spectrometry.

-

GPCR Activation Assays

This assay measures the interaction of β-arrestin with the activated GPCR.[11]

-

Principle: A GPCR of interest (e.g., GPR84) is tagged with a fragment of β-galactosidase (the ProLink tag), and β-arrestin is fused to the larger enzyme fragment (the Enzyme Acceptor). Ligand binding to the GPCR induces β-arrestin recruitment, forcing the complementation of the two β-galactosidase fragments, resulting in an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Procedure:

-

Plate cells stably co-expressing the tagged GPCR and β-arrestin constructs in a 96-well plate.

-

Prepare a dilution series of this compound.

-

Add the compound dilutions to the cells and incubate.

-

Add the substrate and measure the chemiluminescent signal using a plate reader.

-

Calculate EC50 values from the dose-response curves.

-

Nuclear Receptor Binding and Activation Assays

This assay determines the affinity of a test compound for a nuclear receptor.

-

Principle: A radiolabeled known ligand for the receptor (e.g., [3H]-labeled fatty acid for PPARα) is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand is measured.

-

Procedure:

-

Incubate purified nuclear receptor protein with a constant concentration of the radiolabeled ligand and a dilution series of this compound.

-

Separate the bound and free radioligand (e.g., using a filter binding assay).

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the IC50 value, which can be converted to a Ki (inhibition constant).

-

This assay measures the ability of a compound to activate a nuclear receptor and induce gene transcription.

-

Principle: Cells are co-transfected with an expression vector for the nuclear receptor (e.g., PPARα) and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that receptor (PPRE for PPARα). Activation of the receptor by a ligand leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.

-

Procedure:

-

Transfect suitable host cells (e.g., HEK293) with the nuclear receptor expression vector and the luciferase reporter plasmid.

-

Treat the transfected cells with a dilution series of this compound.

-

Lyse the cells and add the luciferase substrate.

-

Measure the luminescent signal.

-

Determine the EC50 for transcriptional activation.

-

Detection and Quantification in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices.

-

Procedure:

-

Sample Preparation: Extract lipids from cell lysates or biofluids using a suitable organic solvent system (e.g., Folch extraction).

-

Derivatization (Optional but Recommended): Derivatize the keto group to a more stable and readily ionizable moiety to improve sensitivity and chromatographic performance.

-

LC Separation: Separate the derivatized this compound from other lipid species using a C18 reverse-phase column with an appropriate mobile phase gradient.

-

MS/MS Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select a specific precursor-to-product ion transition for this compound for quantification.

-

Quantification: Use a stable isotope-labeled internal standard of this compound to correct for matrix effects and variations in extraction efficiency and instrument response.

-

Conclusion and Future Directions

The investigation of this compound as a signaling molecule represents a novel and exciting frontier in lipid research. While direct evidence of its signaling role is currently lacking, the established signaling paradigms of other long-chain fatty acids provide a strong rationale for its exploration. The experimental protocols detailed in this guide offer a clear roadmap for researchers to test the hypothesis that this compound functions as an endogenous ligand for GPCRs and nuclear receptors. Successful elucidation of its signaling pathways could open new avenues for understanding cellular regulation and may identify novel targets for therapeutic intervention in metabolic and inflammatory diseases. Future research should focus on identifying the specific receptors for this compound, characterizing its downstream signaling cascades, and elucidating the physiological and pathological contexts in which its signaling is relevant.

References

- 1. GPR84 Is Essential for the Taste of Medium Chain Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. youtube.com [youtube.com]

- 5. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 6. Structural studies identify angiotensin II receptor blocker-like compounds as branched-chain ketoacid dehydrogenase kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. JCI Insight - Medium-chain fatty acids suppress lipotoxicity-induced hepatic fibrosis via the immunomodulating receptor GPR84 [insight.jci.org]

- 9. Frontiers | Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids [frontiersin.org]

- 10. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 11. Lipid G Protein-coupled Receptor Ligand Identification Using β-Arrestin PathHunter™ Assay - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Metabolic Pathway of 2-oxotetradecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-oxotetradecanoic acid, a 14-carbon alpha-keto acid, is a molecule of growing interest in metabolic research. While its precise metabolic fate has not been extensively elucidated, its structural similarity to other alpha-keto acids and fatty acids allows for the formulation of a hypothetical metabolic pathway. Understanding this pathway is crucial for researchers investigating lipid metabolism, cellular signaling, and the development of therapeutics targeting metabolic disorders. This technical guide provides a comprehensive overview of the predicted metabolic pathway of this compound, detailed experimental protocols for its investigation, and a framework for data presentation.

Hypothesized Metabolic Pathway of this compound

Based on established principles of fatty acid and alpha-keto acid metabolism, this compound is likely metabolized through a process of oxidative decarboxylation, followed by beta-oxidation.

1. Oxidative Decarboxylation:

The initial and rate-limiting step is predicted to be the oxidative decarboxylation of this compound. This reaction is analogous to the metabolism of branched-chain alpha-keto acids.[1] It is catalyzed by a dehydrogenase complex, likely a long-chain alpha-keto acid dehydrogenase, which removes the carboxyl group as carbon dioxide and converts the remaining molecule into an acyl-CoA thioester.[1][2] This reaction requires several cofactors, including thiamine pyrophosphate (TPP), lipoamide, coenzyme A (CoA), flavin adenine dinucleotide (FAD), and nicotinamide adenine dinucleotide (NAD+).[3] The product of this reaction is tridecanoyl-CoA, a 13-carbon fatty acyl-CoA.

2. Beta-Oxidation:

Tridecanoyl-CoA, being an odd-chain fatty acyl-CoA, then enters the mitochondrial beta-oxidation pathway.[4] This cyclical process involves a series of four enzymatic reactions:

-

Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons, producing FADH2.

-

Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the beta carbon.

-

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing NADH.

-

Thiolysis: Thiolase cleaves the bond between the alpha and beta carbons, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the final three carbons remain as propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, through a series of carboxylation and rearrangement reactions.

The following Graphviz diagram illustrates this hypothesized metabolic pathway.

Experimental Protocols

To investigate the metabolic pathway of this compound, a combination of analytical techniques can be employed. The following are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid and Oxo-Acid Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for analyzing fatty acids and their derivatives after appropriate derivatization.

1. Sample Preparation and Lipid Extraction:

-

Homogenize biological samples (cells, tissues, or plasma) in a suitable solvent system, such as chloroform:methanol (2:1, v/v).

-

Add an internal standard, such as a deuterated analog of the analyte of interest (e.g., D4-palmitic acid), to each sample for accurate quantification.

-

Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

2. Saponification and Derivatization:

-

To analyze total fatty acids, saponify the dried lipid extract by adding a methanolic sodium hydroxide solution and heating.

-

Acidify the mixture with hydrochloric acid to protonate the free fatty acids.

-

Extract the free fatty acids with a nonpolar solvent like hexane.

-

For GC-MS analysis, derivatize the fatty acids to their more volatile methyl esters (FAMEs) by adding a reagent such as boron trifluoride-methanol and heating.

-

For the analysis of oxo-acids, a two-step derivatization is often required: oximation of the keto group followed by silylation of the carboxyl group.

3. GC-MS Analysis:

-

Inject the derivatized sample onto a GC column (e.g., a fused-silica capillary column coated with a polar stationary phase).

-

Use a temperature gradient to separate the FAMEs and other derivatives based on their boiling points and polarity.

-

The separated compounds are then introduced into the mass spectrometer.

-

Use electron ionization (EI) to fragment the molecules.

-

Acquire mass spectra in full scan mode to identify the compounds by comparing their fragmentation patterns to spectral libraries (e.g., NIST).

-

For quantification, use selected ion monitoring (SIM) mode to monitor specific ions characteristic of the target analytes and the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Metabolite Analysis

LC-MS is well-suited for the analysis of non-volatile and thermally labile compounds, including acyl-CoAs and intact oxo-acids, without the need for extensive derivatization.

1. Sample Preparation and Extraction:

-

For acyl-CoA analysis, quench metabolism rapidly (e.g., with liquid nitrogen) and extract metabolites with an acidic solvent mixture (e.g., acetonitrile:methanol:water with formic acid).

-

For general metabolite profiling, a similar extraction procedure can be used.

-

Centrifuge the samples to pellet proteins and other cellular debris.

-

Collect the supernatant for LC-MS analysis.

2. LC Separation:

-

Inject the sample extract onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

This will separate the metabolites based on their hydrophobicity.

3. MS Analysis:

-

Couple the LC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of metabolites.

-

Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurements, which aids in the identification of unknown compounds.

-

For targeted quantification, use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

The following diagram outlines a general experimental workflow for investigating the metabolism of this compound.

Data Presentation

Quantitative data from metabolic experiments should be presented in a clear and structured format to facilitate comparison and interpretation. Tables are an effective way to summarize this information.

Table 1: Hypothetical Metabolite Concentrations Following Incubation with this compound

| Metabolite | Control (pmol/mg protein) | This compound Treated (pmol/mg protein) | Fold Change | p-value |

| This compound | Not Detected | 150.2 ± 12.5 | - | - |

| Tridecanoyl-CoA | 5.1 ± 0.8 | 45.7 ± 5.2 | 8.96 | <0.001 |

| Myristoyl-CoA (C14) | 25.3 ± 3.1 | 24.8 ± 2.9 | 0.98 | >0.05 |

| Pentadecanoyl-CoA (C15) | 8.2 ± 1.1 | 8.5 ± 0.9 | 1.04 | >0.05 |

| Acetyl-CoA | 120.4 ± 15.6 | 185.9 ± 20.1 | 1.54 | <0.01 |

| Propionyl-CoA | 12.7 ± 1.9 | 28.3 ± 3.5 | 2.23 | <0.001 |

Table 2: Hypothetical Enzyme Kinetic Parameters for Long-chain alpha-keto acid Dehydrogenase

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| 2-oxoisocaproate | 25.6 ± 3.1 | 15.2 ± 1.8 |

| 2-oxohexadecanoate | 15.8 ± 2.2 | 12.5 ± 1.5 |

| 2-oxotetradecanoate | 18.3 ± 2.5 | 13.8 ± 1.6 |

| 2-oxoglutarate | 55.2 ± 6.7 | 25.1 ± 3.0 |

Conclusion

While the metabolic pathway of this compound is not yet fully characterized, a scientifically plausible pathway involving oxidative decarboxylation followed by beta-oxidation can be hypothesized based on fundamental biochemical principles. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers to investigate this pathway. Elucidating the metabolism of this compound will contribute to a deeper understanding of lipid metabolism and may reveal new targets for therapeutic intervention in metabolic diseases.

References

- 1. Oxidative Decarboxylation of Branched-Chain 2-Oxo Fatty Acids by Higher Plant Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative decarboxylation of branched-chain 2-oxo Fatty acids by higher plant peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidative decarboxylation - Wikipedia [en.wikipedia.org]

- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Elusive Presence of 2-Oxotetradecanoic Acid in Mammalian Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxotetradecanoic acid, an alpha-keto acid derivative of myristic acid, represents a largely unexplored area within mammalian metabolism. While the broader class of alpha-keto acids is recognized for its roles in amino acid and fatty acid metabolism, specific data on the natural occurrence, concentration, and physiological significance of this compound in mammalian tissues remain scarce. This technical guide synthesizes the current understanding of fatty acid metabolism relevant to the potential formation and degradation of this compound. It provides a framework of established experimental protocols for the analysis of related alpha-keto acids and fatty acids, which can be adapted for the investigation of this specific molecule. Furthermore, this document outlines potential signaling pathways in which this compound might be involved and visualizes key metabolic and experimental workflows. The significant gaps in current knowledge are highlighted, presenting clear opportunities for future research in this area.

Introduction

Alpha-keto acids are critical intermediates in a multitude of metabolic pathways, acting as crossroads in the metabolism of amino acids, carbohydrates, and lipids. This compound, also known as 2-ketomyristic acid, is the alpha-keto derivative of the C14 saturated fatty acid, tetradecanoic acid (myristic acid). While the metabolism of myristic acid through beta-oxidation is well-documented, the natural occurrence and physiological role of its alpha-oxo metabolite in mammalian systems are not well-established. Understanding the presence and function of this compound could provide novel insights into fatty acid metabolism and its regulation, and potentially unveil new therapeutic targets for metabolic diseases.

This guide aims to provide a comprehensive overview of the current, albeit limited, knowledge regarding this compound in mammalian tissues. It is intended to serve as a foundational resource for researchers and professionals in drug development by consolidating relevant biochemical pathways, analytical methodologies, and potential areas of biological significance.

Quantitative Data on Fatty Acid Distribution in Mammalian Tissues

| Tissue | Tetradecanoic Acid (C14:0) Concentration (mol%) |

| Liver Mitochondria | 0.29 ± 0.07[1] |

| Adipose Tissue | Data not available in a comparable format |

| Brain | Present, but quantitative data varies significantly with age and specific brain region[2] |

| Kidney | Data not available in a comparable format |

| Plasma/Serum | Present, but concentrations are dynamic |

Note: The data presented is from studies on rats and may not be directly extrapolated to other mammals. The absence of data for some tissues in a comparable format highlights the need for further quantitative studies.

Potential Metabolic Pathways

The formation and degradation of this compound in mammalian tissues are likely to be integrated within the established pathways of fatty acid metabolism, specifically alpha-oxidation and beta-oxidation.

Alpha-Oxidation of Tetradecanoic Acid

Alpha-oxidation is a metabolic pathway that involves the removal of a single carbon atom from the carboxyl end of a fatty acid. This process is particularly important for the metabolism of branched-chain fatty acids, but it can also act on straight-chain fatty acids. The initial step of alpha-oxidation involves the hydroxylation of the alpha-carbon, followed by dehydrogenation to form a 2-oxo fatty acid.

Beta-Oxidation of Tetradecanoic Acid

Beta-oxidation is the primary pathway for the degradation of straight-chain fatty acids, occurring within the mitochondria and peroxisomes. While this compound is not a direct intermediate in the main beta-oxidation spiral, its formation could represent a branch point or an alternative metabolic fate. Conversely, once formed, it would likely be further metabolized. The isomer, 3-oxotetradecanoic acid, is a known intermediate in fatty acid biosynthesis.

Experimental Protocols

Specific, validated protocols for the extraction and quantification of this compound from mammalian tissues are not currently published. However, methodologies developed for other alpha-keto acids and fatty acids can be adapted. The following outlines a general workflow.

Sample Preparation

-

Tissue Homogenization: Tissues (e.g., liver, brain, kidney) should be rapidly excised, weighed, and snap-frozen in liquid nitrogen to halt metabolic activity. The frozen tissue is then homogenized in a cold buffer, often containing antioxidants and internal standards.

-

Deproteinization: Proteins are precipitated using organic solvents (e.g., acetonitrile, methanol) or acids (e.g., perchloric acid).

-

Extraction: The supernatant containing the metabolites is collected. A liquid-liquid extraction may be performed to separate lipids from the aqueous phase.

Derivatization

Due to the polarity and potential instability of keto acids, derivatization is often necessary to improve chromatographic separation and detection sensitivity, especially for Gas Chromatography-Mass Spectrometry (GC-MS). Common derivatization strategies include:

-

Oximation: The keto group is reacted with an oximation reagent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) to form a stable oxime derivative.

-

Esterification: The carboxylic acid group is converted to an ester (e.g., methyl ester) to increase volatility for GC analysis.

Analytical Techniques

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the analysis of non-volatile and thermally labile compounds like keto acids. It often requires minimal derivatization.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent chromatographic resolution and is well-suited for volatile compounds. Derivatization of this compound would be essential for this method.

References

2-Oxotetradecanoic Acid: A Technical Guide to its Role in Fatty Acid α-Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-oxotetradecanoic acid and its pivotal role as an intermediate in the α-oxidation of fatty acids, a critical metabolic pathway for the degradation of branched-chain and certain straight-chain fatty acids. This document elucidates the enzymatic steps involved in the metabolism of this compound, presents available quantitative data, details relevant experimental protocols for its study, and visualizes the associated metabolic pathways and workflows. The information is intended to support researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development in understanding and investigating this specific area of lipid metabolism.

Introduction to Fatty Acid Oxidation

Fatty acid oxidation is a fundamental metabolic process for energy production in most organisms. While β-oxidation is the primary pathway for the degradation of straight-chain fatty acids, alternative pathways exist to handle fatty acids that are poor substrates for β-oxidation, such as those with branches at the β-carbon.[1] α-oxidation is a key alternative pathway that facilitates the removal of a single carbon atom from the carboxyl end of a fatty acid.[1] This process is particularly important for the metabolism of phytanic acid, a branched-chain fatty acid derived from dietary sources.[1] The α-oxidation pathway involves a series of enzymatic reactions that ultimately yield a fatty acid shortened by one carbon, which can then often proceed through the β-oxidation pathway.[1]

The Role of this compound in α-Oxidation

This compound is a key, albeit transient, intermediate in the α-oxidation of tetradecanoic acid (myristic acid) and other fatty acids that undergo this one-carbon chain shortening process. Its formation and subsequent metabolism are central to the pathway's progression.

Formation of this compound

The generation of a 2-oxo fatty acid intermediate is a critical step in the α-oxidation pathway. While the initial steps can vary depending on the substrate (e.g., hydroxylation of phytanoyl-CoA in the case of phytanic acid), the pathway for a straight-chain fatty acid like tetradecanoic acid would proceed through the formation of a 2-hydroxy intermediate, which is then oxidized to the 2-oxo form.

Oxidative Decarboxylation of this compound

The central metabolic fate of this compound in this pathway is its oxidative decarboxylation. This reaction is catalyzed by a 2-oxoacid dehydrogenase complex or a similar decarboxylase, resulting in the release of the carboxyl group as carbon dioxide (CO₂) and the formation of tridecanoic acid (a C13 fatty acid).[2][3] This one-carbon shorter fatty acid can then be activated to tridecanoyl-CoA and further metabolized.

The overall reaction can be summarized as:

This compound + NAD⁺ + CoA → Tridecanoyl-CoA + CO₂ + NADH + H⁺

This reaction is crucial as it bypasses the β-oxidation block and allows for the continued degradation of the fatty acid chain.

Signaling Pathways and Experimental Workflows

The α-oxidation pathway is a multi-step enzymatic process. The following diagrams illustrate the core signaling pathway of α-oxidation with this compound as an intermediate and a general workflow for its experimental investigation.

Caption: α-Oxidation pathway of tetradecanoic acid.

Caption: Experimental workflow for studying this compound metabolism.

Quantitative Data

Direct quantitative data for this compound is limited in the literature, likely due to its transient nature as a metabolic intermediate. However, studies on related compounds and pathways provide some context. For instance, in patients with certain peroxisomal disorders, intermediates of phytanic acid α-oxidation accumulate, but 2-oxophytanic acid has been reported to be undetectable in plasma, suggesting its rapid conversion.[4]

| Parameter | Value/Range | Organism/System | Reference |

| 2-hydroxyphytanic acid in healthy human plasma | < 0.2 µmol/l | Human | [4] |

| 2-oxophytanic acid in human plasma | Undetectable | Human | [4] |

| Substrate specificity of 2-hydroxyacyl-CoA lyase 1 (HACL1) | Active on 2-hydroxy long-chain fatty acyl-CoAs | Human (recombinant) | [5] |

Experimental Protocols

Assay for 2-Oxoacid Dehydrogenase Activity

This protocol is adapted from methods used for other 2-oxoacids and can be applied to study the oxidative decarboxylation of this compound.

Objective: To measure the rate of NADH production resulting from the oxidative decarboxylation of this compound.

Materials:

-

Isolated peroxisomes or purified 2-oxoacid dehydrogenase complex.

-

Reaction Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM MgCl₂, 0.2 mM thiamine pyrophosphate (TPP), and 0.1% Triton X-100.

-

Substrate: this compound (dissolved in a suitable solvent like ethanol or DMSO).

-

Cofactors: 2.5 mM NAD⁺ and 0.5 mM Coenzyme A (CoA).

-

Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare the reaction mixture in a cuvette by adding the reaction buffer, NAD⁺, and CoA.

-

Add the enzyme preparation (isolated peroxisomes or purified enzyme) to the cuvette and mix gently.

-

Initiate the reaction by adding the this compound substrate.

-

Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Calculate the rate of the reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Analysis of Fatty Acid Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for identifying and quantifying the product of this compound decarboxylation, tridecanoic acid.

Objective: To detect and quantify the formation of tridecanoic acid from this compound.

Materials:

-

Reaction mixture from an in vitro enzyme assay or lipid extract from cells incubated with this compound.

-

Internal Standard: A known amount of a non-endogenous fatty acid (e.g., heptadecanoic acid).

-

Solvents for extraction (e.g., chloroform:methanol mixture).

-

Derivatizing agent (e.g., BF₃-methanol or TMSH).

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

Procedure:

-

Sample Preparation: Stop the enzymatic reaction (e.g., by adding acid). Add the internal standard to the reaction mixture or cell extract.

-

Lipid Extraction: Perform a lipid extraction using a method like the Folch or Bligh-Dyer procedure to isolate the fatty acids.

-

Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) by incubation with a derivatizing agent.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. The different FAMEs will be separated based on their retention times on the GC column. The mass spectrometer will provide mass spectra for each peak, allowing for the identification of tridecanoic acid methyl ester based on its characteristic fragmentation pattern.

-

Quantification: The amount of tridecanoic acid can be quantified by comparing the peak area of its methyl ester to the peak area of the internal standard.

Conclusion

This compound is a critical intermediate in the α-oxidation pathway of fatty acids. Its metabolism via oxidative decarboxylation allows for the degradation of fatty acids that cannot be processed through the standard β-oxidation pathway. While direct experimental data on this compound is not abundant, its role can be clearly inferred from the well-established mechanisms of α-oxidation for other fatty acids. The experimental protocols provided in this guide offer a framework for researchers to further investigate the enzymology and metabolic fate of this important, yet understudied, molecule. A deeper understanding of this pathway is essential for elucidating the pathophysiology of metabolic disorders related to fatty acid oxidation and for the potential development of therapeutic interventions.

References

- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 2. Decarboxylation of 2-keto fatty acids by brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidative decarboxylation of branched-chain 2-oxo Fatty acids by higher plant peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytanic acid alpha-oxidation: accumulation of 2-hydroxyphytanic acid and absence of 2-oxophytanic acid in plasma from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. physoc.org [physoc.org]

The Discovery of 2-Oxotetradecanoic Acid in Microbial Metabolism: A Technical Overview

Despite extensive investigation into microbial fatty acid and keto acid metabolism, the specific discovery and detailed characterization of 2-oxotetradecanoic acid as a metabolite in microorganisms remain largely undocumented in publicly available scientific literature. While the metabolism of related alpha-keto acids is a recognized aspect of microbial physiology, a foundational research paper detailing the initial identification, quantification, and metabolic pathways of this compound in a specific microorganism could not be identified.

This technical guide, therefore, addresses the broader context of alpha-keto acid metabolism in microbes, providing a framework for the potential discovery and characterization of this compound. It outlines the general principles, experimental approaches, and potential roles that such a molecule might play in microbial life, based on our understanding of similar compounds.

Introduction to Alpha-Keto Acid Metabolism in Microbes

Alpha-keto acids are key intermediates in the biosynthesis and degradation of amino acids and fatty acids. In microorganisms, these molecules serve as crucial branch-points in central metabolism, linking carbohydrate, lipid, and amino acid metabolic pathways. The general structure of an alpha-keto acid features a carboxylic acid group and a ketone at the alpha-carbon position.

The metabolism of alpha-keto acids in bacteria is diverse and serves several critical functions:

-

Precursors for Fatty Acid Synthesis: Alpha-keto acids can be decarboxylated and converted into acyl-CoA thioesters, which then enter the fatty acid synthesis pathway.

-

Amino Acid Metabolism: They are central to transamination reactions, where an amino group is transferred from an amino acid to an alpha-keto acid, resulting in the synthesis of a new amino acid and a new alpha-keto acid.

-

Energy Production: Some alpha-keto acids can be fed into the tricarboxylic acid (TCA) cycle for energy generation.

-

Signaling Molecules: Certain fatty acid derivatives are known to act as signaling molecules in processes such as quorum sensing, influencing microbial behavior and virulence.

Hypothetical Biosynthesis and Degradation of this compound

Based on known metabolic pathways for other alpha-keto acids, we can propose a logical pathway for the biosynthesis and degradation of this compound.

Proposed Biosynthetic Pathway

The most probable route for the biosynthesis of this compound would be through the transamination of the corresponding amino acid, 2-aminotetradecanoic acid.

An In-Depth Technical Guide to 2-Oxotetradecanoic Acid: Precursors and Downstream Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxotetradecanoic acid, also known as α-ketomyristic acid, is a 14-carbon alpha-keto acid that plays a role in fatty acid metabolism. While not as extensively studied as other keto acids, understanding its metabolic origins and fates is crucial for a comprehensive view of lipid biochemistry and its potential implications in health and disease. This technical guide provides a detailed overview of the precursors leading to the synthesis of this compound and the subsequent downstream metabolic pathways. It includes quantitative data, experimental protocols, and visual representations of the involved biochemical processes to serve as a valuable resource for the scientific community.

Precursors of this compound: The Alpha-Oxidation Pathway

The primary route for the biosynthesis of this compound is believed to be through the alpha-oxidation of tetradecanoic acid, commonly known as myristic acid. This pathway is particularly important for the metabolism of fatty acids that are branched at the β-carbon, but it can also act on straight-chain fatty acids.[1][2][3] The alpha-oxidation of fatty acids occurs primarily in the peroxisomes.[1][2]

The process involves a series of enzymatic reactions:

-

Hydroxylation: The first and rate-limiting step is the hydroxylation of the alpha-carbon (C-2) of tetradecanoyl-CoA. This reaction is catalyzed by a fatty acid α-hydroxylase, yielding 2-hydroxytetradecanoyl-CoA. While the specific enzyme for tetradecanoic acid is not extensively characterized, it is analogous to the phytanoyl-CoA dioxygenase involved in the alpha-oxidation of phytanic acid.[1]

-

Oxidation: The 2-hydroxyacyl-CoA intermediate is then oxidized to the corresponding 2-oxoacyl-CoA (2-oxotetradecanoyl-CoA) by a 2-hydroxyacyl-CoA lyase (or a similar dehydrogenase).[2] This step generates the alpha-keto acid derivative.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound from tetradecanoic acid.

Downstream Metabolites of this compound: Decarboxylation

Once formed, this compound is likely to undergo oxidative decarboxylation, a common fate for alpha-keto acids. This reaction involves the removal of the carboxyl group as carbon dioxide, resulting in a fatty acid that is one carbon shorter.

The primary downstream metabolite of this compound is therefore predicted to be tridecanoic acid , a 13-carbon fatty acid. This reaction is catalyzed by an alpha-keto acid dehydrogenase complex.

The resulting tridecanoyl-CoA can then enter the beta-oxidation pathway for further catabolism and energy production.

The following diagram illustrates the downstream metabolism of this compound.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the cellular concentrations and reaction kinetics of this compound and its direct precursors and metabolites. The transient nature of these intermediates makes their quantification challenging. However, advancements in metabolomics techniques are expected to provide more insights in the future.

| Metabolite | Typical Concentration Range | Tissue/Cell Type | Method of Detection | Reference |

| Tetradecanoic Acid (Myristic Acid) | 1-5% of total fatty acids | Various tissues | GC-MS, LC-MS | General Biochemistry Textbooks |

| 2-Hydroxytetradecanoic Acid | Not well-established | Brain, Skin | GC-MS, LC-MS | [4] |

| This compound | Not well-established | - | HPLC-FLD, LC-MS/MS | - |

| Tridecanoic Acid | Trace amounts | Various tissues | GC-MS | General Biochemistry Textbooks |

Table 1: Summary of Metabolite Data

Experimental Protocols

The analysis of this compound and related metabolites often requires sensitive and specific analytical techniques due to their low abundance and potential instability.

Sample Preparation and Extraction

-

Tissue Homogenization: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. For extraction, frozen tissue is homogenized in a cold solvent mixture, typically methanol/water or chloroform/methanol, to precipitate proteins and extract lipids and polar metabolites.

-

Cellular Extraction: Cultured cells are washed with cold phosphate-buffered saline (PBS) and then extracted with a cold solvent mixture.

-

Liquid-Liquid Extraction: For separating lipids from more polar compounds, a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) can be performed.

-

Derivatization: To improve chromatographic separation and detection sensitivity, keto acids are often derivatized. A common derivatizing agent is o-phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the alpha-keto group to form a fluorescent quinoxalinol derivative.

Analytical Methods

1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

-

Principle: This method is suitable for the quantification of derivatized alpha-keto acids. The fluorescent derivatives are separated by reverse-phase HPLC and detected by a fluorescence detector.

-

Column: A C18 column is typically used for separation.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: Excitation and emission wavelengths are set according to the specific fluorescent derivative used.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to a standard curve of the derivatized this compound.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS/MS offers high sensitivity and specificity for the analysis of underivatized or derivatized this compound. The molecule is separated by LC and then detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined for accurate quantification.

-

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., 13C-labeled this compound) is highly recommended for accurate quantification.

The following diagram outlines a general experimental workflow for the analysis of this compound.

Signaling Pathways and Biological Relevance

The biological roles and signaling pathways involving this compound are not yet well-defined. However, alpha-keto acids, in general, are known to be involved in various cellular processes:

-

Energy Metabolism: As intermediates in catabolic pathways, they contribute to cellular energy production.

-

Biosynthetic Precursors: They can serve as precursors for the synthesis of other molecules, including amino acids (via transamination).

-

Signaling Molecules: Some alpha-keto acids, like alpha-ketoglutarate, act as important signaling molecules that can regulate enzyme activity and gene expression.

Further research is needed to elucidate the specific biological functions of this compound. Its role as an intermediate in fatty acid metabolism suggests it could be involved in cellular processes that are sensitive to lipid availability and metabolism.

Conclusion

This compound is an intriguing, yet understudied, metabolite in the landscape of fatty acid metabolism. Its synthesis is likely linked to the alpha-oxidation of myristic acid, and its degradation probably proceeds via decarboxylation. This guide provides a foundational understanding of its metabolic context, along with the necessary tools for its investigation. Future research focusing on the enzymatic machinery, quantitative cellular levels, and potential signaling roles of this compound will be crucial in unraveling its full physiological and pathological significance. The methodologies and pathways described herein offer a solid starting point for researchers and drug development professionals interested in exploring this corner of lipid biochemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 2-Oxotetradecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxotetradecanoic acid, also known as α-ketomyristic acid, is a 14-carbon alpha-keto acid. While its specific biological roles are an emerging area of research, α-keto acids, in general, are crucial intermediates in cellular metabolism and are involved in various signaling pathways. They play a significant role in amino acid metabolism through transamination reactions and can influence cellular processes by acting as signaling molecules. This document provides detailed protocols for the chemical synthesis and purification of this compound for research purposes, along with methods for its characterization.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the oxidation of the corresponding α-hydroxy acid, 2-hydroxytetradecanoic acid. This method provides a direct and high-yielding route to the desired product.

Experimental Protocol: Oxidation of 2-Hydroxytetradecanoic Acid

This protocol outlines the oxidation of 2-hydroxytetradecanoic acid to this compound using a mild and selective oxidizing agent.

Materials:

-

2-Hydroxytetradecanoic acid

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium thiosulfate (Na₂S₂O₃), 10% solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Chromatography column

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-hydroxytetradecanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidant: To the stirred solution, add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a 10% solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the solid byproducts dissolve.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

Purification of the crude product is essential to obtain high-purity this compound suitable for research applications. The primary methods for purification are column chromatography followed by recrystallization.

Protocol 1: Purification by Column Chromatography

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start from 5% ethyl acetate in hexane and gradually increase to 30% ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Protocol 2: Purification by Recrystallization

Procedure:

-

Solvent Selection: A suitable solvent for recrystallization is a mixture of hexane and ethyl acetate. The ideal ratio should be determined experimentally to ensure the compound is soluble at elevated temperatures and sparingly soluble at room temperature or below.

-

Dissolution: Dissolve the purified product from column chromatography in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add hexane to the hot solution until turbidity is observed. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum to obtain pure, crystalline this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

| Parameter | Expected Value |

| Synthesis | |

| Starting Material | 2-Hydroxytetradecanoic acid |

| Oxidizing Agent | Dess-Martin Periodinane |

| Reaction Yield (Crude) | >90% |

| Purification | |

| Purification Method 1 | Column Chromatography (Silica Gel) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Purification Method 2 | Recrystallization |

| Recrystallization Solvent | Hexane/Ethyl Acetate |

| Characterization | |

| Purity (by NMR/LC-MS) | >98% |

| Melting Point | ~54-56 °C |

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz): δ 2.95 (t, J=7.4 Hz, 2H, -CH₂-C=O), 1.65 (quint, J=7.4 Hz, 2H, -CH₂-CH₂-C=O), 1.25 (m, 18H, -(CH₂)₉-), 0.88 (t, J=6.8 Hz, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 197.5 (C=O, keto), 178.0 (C=O, acid), 42.1 (-CH₂-C=O), 31.9, 29.6, 29.5, 29.4, 29.3, 29.1, 28.9, 23.8, 22.7 (-CH₂- groups), 14.1 (-CH₃).

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): [M-H]⁻ calculated for C₁₄H₂₅O₃⁻: 241.1809; found: 241.1812.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Application Notes and Protocols for 2-Oxotetradecanoic Acid Treatment in Primary Hepatocytes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Primary hepatocytes are a critical in vitro model for studying liver function, drug metabolism, and metabolic diseases. 2-Oxotetradecanoic acid, a keto acid derivative of myristic acid, is of interest for its potential role in cellular metabolism and signaling. These application notes provide a detailed protocol for the treatment of primary hepatocytes with this compound, including methods for assessing cellular viability and metabolic effects. The provided protocols are based on established methodologies for fatty acid treatment of primary hepatocytes and can be adapted for specific research needs.

Data Presentation

Table 1: Recommended Concentration Range for this compound Treatment

| Parameter | Value | Notes |

| Stock Solution Concentration | 100 mM | In Dimethyl Sulfoxide (DMSO) |

| Working Concentration Range | 10 µM - 500 µM | Final concentration in cell culture medium. |

| Vehicle Control | DMSO | Same volume as the highest concentration of this compound. |

| Incubation Time | 24 - 72 hours | Dependent on the specific endpoint being measured. |

Table 2: Summary of Potential Readouts and Assays

| Assay Type | Endpoint Measured | Typical Method |

| Cell Viability | Cellular health and cytotoxicity | MTT, LDH release, or live/dead staining assays. |

| Lipid Accumulation | Intracellular lipid droplet formation | Oil Red O or Nile Red staining. |

| Gene Expression | Changes in metabolic gene transcription | qRT-PCR or RNA-sequencing. |

| Metabolic Activity | Ketogenesis, gluconeogenesis | Measurement of β-hydroxybutyrate, glucose production. |

Experimental Protocols

Protocol 1: Preparation of this compound Solution

This protocol describes the preparation of a stock solution and working solutions of this compound for treating primary hepatocytes in culture.

Materials:

-

This compound (powder)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS), sterile

-

Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

-

Sterile microcentrifuge tubes and serological pipettes

Procedure:

-

Prepare 100 mM Stock Solution:

-

Aseptically weigh out the desired amount of this compound powder.

-

Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 100 mM.

-

Vortex thoroughly until the powder is completely dissolved.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Prepare Working Solutions:

-

Thaw an aliquot of the 100 mM stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in sterile hepatocyte culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM).

-

Prepare a vehicle control solution containing the same concentration of DMSO as the highest concentration of this compound.

-

Warm the working solutions to 37°C before adding to the cells.

-

Protocol 2: Treatment of Primary Hepatocytes

This protocol outlines the procedure for treating cultured primary hepatocytes with this compound.

Materials:

-

Primary hepatocytes (freshly isolated or cryopreserved)

-

Collagen-coated cell culture plates

-

Hepatocyte culture medium

-

Prepared this compound working solutions and vehicle control

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Seed primary hepatocytes onto collagen-coated plates at the desired density according to your standard laboratory protocol.

-

Allow the cells to attach and form a monolayer, typically for 4-6 hours or overnight, in a 37°C, 5% CO2 incubator.

-

-

Treatment:

-

Carefully aspirate the seeding medium from the wells.

-

Gently add the pre-warmed this compound working solutions or vehicle control to the respective wells.

-

Incubate the plates at 37°C and 5% CO2 for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

Post-Treatment Analysis:

-

Following incubation, the cells are ready for downstream analysis as described in the subsequent protocols.

-

Protocol 3: Assessment of Cell Viability (MTT Assay)

This protocol describes a colorimetric assay to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

-

Treated primary hepatocytes in a 96-well plate

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully aspirate the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for 15 minutes with gentle shaking.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Protocol 4: Staining of Intracellular Lipids (Oil Red O Staining)

This protocol details a method for visualizing and quantifying neutral lipid accumulation in treated hepatocytes.

Materials:

-

Treated primary hepatocytes in a multi-well plate

-

PBS

-

10% Formalin

-

Oil Red O working solution

-

60% Isopropanol

-

Microscope

Procedure:

-

Cell Fixation:

-

Aspirate the culture medium and gently wash the cells twice with PBS.

-

Fix the cells by adding 10% formalin to each well and incubating for 30 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Aspirate the PBS and add Oil Red O working solution to cover the cell monolayer.

-

Incubate for 15-30 minutes at room temperature.

-

Remove the Oil Red O solution and wash the cells with 60% isopropanol.

-

Wash the cells with PBS until the background is clear.

-

-

Visualization and Quantification:

-

Visualize the lipid droplets under a microscope. Lipid droplets will appear as red-stained vesicles.

-

For quantification, the stain can be eluted with isopropanol, and the absorbance can be measured at approximately 500 nm.

-

Mandatory Visualization

Caption: Experimental workflow for this compound treatment in primary hepatocytes.

Caption: Hypothesized metabolic and signaling pathway of this compound in hepatocytes.

Application Note: Quantification of 2-Oxotetradecanoic Acid in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract